Cas no 2377607-25-3 (3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester)
![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester structure](https://ja.kuujia.com/scimg/cas/2377607-25-3x500.png)
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
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- 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
- 1-Azetidinecarboxylic acid, 3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thio]-, 1,1-dimethylethyl ester
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- インチ: 1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-9-14(11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3
- InChIKey: DFVPBHCKRHKKIN-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(SC2=CC=CC(B3OC(C)(C)C(C)(C)O3)=C2)C1
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM559794-1g |
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate |
2377607-25-3 | 95%+ | 1g |
$742 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247355-1g |
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate |
2377607-25-3 | 98% | 1g |
¥12589 | 2023-04-14 | |
Chemenu | CM559794-250mg |
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate |
2377607-25-3 | 95%+ | 250mg |
$645 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247355-250mg |
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate |
2377607-25-3 | 98% | 250mg |
¥6289 | 2023-04-14 | |
A2B Chem LLC | BA07996-1g |
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester |
2377607-25-3 | 98% | 1g |
$282.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD468347-1g |
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate |
2377607-25-3 | 97% | 1g |
¥4242.0 | 2023-03-11 | |
A2B Chem LLC | BA07996-5g |
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester |
2377607-25-3 | 98% | 5g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | BA07996-10g |
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester |
2377607-25-3 | 98% | 10g |
$1316.00 | 2024-04-20 |
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol esterに関する追加情報
Introduction to 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic Acid, Pinacol Ester
The compound 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester (CAS No: 2377607-25-3) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structural features, including the azetidin ring system and the sulfanyl group, which contribute to its versatile reactivity and functional properties. The phenylboronic acid moiety further enhances its utility in cross-coupling reactions, a cornerstone of contemporary organic chemistry.
Recent advancements in synthetic methodology have highlighted the importance of such compounds in constructing complex molecular architectures. The pinacol ester derivative of this compound has been particularly valuable in facilitating controlled reactivity during synthesis. Researchers have demonstrated that the integration of the azetidin ring with the sulfanyl group can lead to unprecedented selectivity in catalytic processes, making it a focal point in both academic and industrial settings.
The synthesis of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester involves a multi-step process that combines principles from stereochemistry and transition-metal catalysis. The use of palladium catalysts has been instrumental in achieving high yields and enantioselectivity during key steps of the synthesis. Notably, studies have shown that the steric environment around the azetidin ring plays a critical role in determining the reactivity of the compound, which has implications for its application in asymmetric synthesis.
In terms of applications, this compound has found extensive use in the development of advanced materials, particularly in the field of optoelectronics. The incorporation of the sulfanyl group into conjugated systems has been shown to enhance charge transport properties, making it a promising candidate for next-generation semiconductor materials. Additionally, its role as an intermediate in drug discovery has been underscored by recent findings that highlight its potential as a scaffold for bioactive molecules.
From a mechanistic standpoint, the reactivity of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is heavily influenced by the electronic effects of its substituents. The presence of the BOC protecting group not only stabilizes the intermediate during synthesis but also modulates the electronic environment around the sulfur atom. This modulation is crucial for achieving desired regioselectivity in coupling reactions, as evidenced by recent studies that explore its use in Suzuki-Miyaura cross-couplings.
Moreover, computational chemistry has provided valuable insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the azetidin ring and the phenyl group significantly affects its optical properties. These findings have paved the way for its application in designing novel chromophores and light-harvesting materials.
In conclusion, 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of structural features and functional groups makes it an invaluable tool across diverse fields, from drug discovery to materials science. As research continues to uncover new facets of its reactivity and applications, this compound is poised to remain at the forefront of chemical innovation.
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